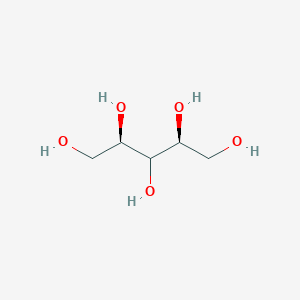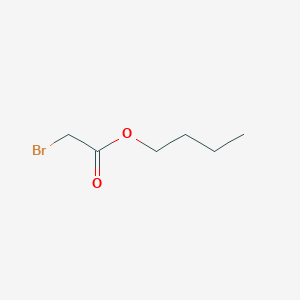
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide
Overview
Description
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is a chemical compound with the molecular formula C10H10ClNO5S and a molecular weight of 291.71 g/mol . It is also known by its synonym, O-Acetyl-N-(4-chlorophenylsulfonyl)acethydroxamic acid . This compound is notable for its ability to release nitroxyl (HNO) in neutral solutions, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide primarily targets aldehyde dehydrogenase . Aldehyde dehydrogenase is an enzyme that plays a crucial role in alcohol metabolism, converting aldehydes into their corresponding carboxylic acids .
Mode of Action
This compound is a prodrug of the potent nitroxyl (HNO), which is a potent vasorelaxant . It slowly releases nitroxyl in a neutral solution . Nitroxyl interacts with its targets, causing vasorelaxation . Additionally, this compound acts as a powerful inhibitor of aldehyde dehydrogenase .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to vasorelaxation and alcohol metabolism . The release of nitroxyl leads to vasorelaxation, affecting the cardiovascular system . By inhibiting aldehyde dehydrogenase, it impacts the metabolic pathway of alcohol, potentially leading to the accumulation of acetaldehyde .
Pharmacokinetics
As a prodrug, it is expected to be metabolized in the body to release the active compound, nitroxyl
Result of Action
The molecular and cellular effects of this compound’s action include vasorelaxation and the inhibition of aldehyde dehydrogenase . Vasorelaxation can lead to a decrease in blood pressure . The inhibition of aldehyde dehydrogenase can impact alcohol metabolism, potentially leading to the accumulation of acetaldehyde, which can cause symptoms such as flushing, nausea, and rapid heart rate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate at which the prodrug releases nitroxyl . Additionally, factors such as temperature and the presence of other substances can potentially affect its stability and efficacy
Biochemical Analysis
Biochemical Properties
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide interacts with various enzymes and proteins. It is known to inhibit aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes. The nature of these interactions is primarily inhibitory.
Cellular Effects
The cellular effects of this compound are primarily due to its role as a nitroxyl releasing agent . Nitroxyl is a potent vasorelaxant
Molecular Mechanism
Preparation Methods
The synthesis of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide typically involves the acylation of N-hydroxyarylsulfonamides. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-hydroxyacetamide in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions usually involve maintaining a temperature range of 0-5°C during the addition of reagents to control the exothermic reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide undergoes several types of chemical reactions, including:
Hydrolysis: In neutral or slightly basic conditions, it can hydrolyze to release nitroxyl (HNO) and acetic acid.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the nitroxyl group.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents for redox reactions. The major products formed from these reactions include nitroxyl, acetic acid, and substituted sulfonamides .
Scientific Research Applications
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide can be compared with other nitroxyl-releasing compounds such as N,O-diacylated-N-hydroxyarylsulfonamides . While both types of compounds release HNO, this compound is unique in its specific molecular structure and the presence of the 4-chlorophenylsulfonyl group, which may influence its reactivity and biological activity . Similar compounds include:
These compounds share similar functional groups but differ in their specific chemical structures and applications.
Properties
IUPAC Name |
[acetyl-(4-chlorophenyl)sulfonylamino] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5S/c1-7(13)12(17-8(2)14)18(15,16)10-5-3-9(11)4-6-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYBSWWLKXEDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350910 | |
| Record name | N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142867-52-5 | |
| Record name | N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)


![(3S,6S,7S,9S,12S)-7-Hydroxy-N1,N14-dimethyl-3,12-bis(1-methylethyl)-N1,N14-bis[[2-(1-methylethyl)-4-thiazolyl]methyl]-4,11-dioxo-6,9-bis(phenylmethyl)-2,5,10,13-tetraazatetradecanediamide](/img/structure/B109782.png)








